molecular formula C31H36F3N7O3 B12424017 Epsametostat CAS No. 2202678-06-4

Epsametostat

Cat. No.: B12424017
CAS No.: 2202678-06-4
M. Wt: 611.7 g/mol
InChI Key: BIABSPVTTUDBEO-OAQYLSRUSA-N
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Description

Epsametostat, also known as HH2853, is a small molecule drug developed by Haihe Biopharma Co., Ltd. It is a dual inhibitor of enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are catalytic subunits of the polycomb repressive complex 2 (PRC2). This compound has shown potential in treating various types of cancers, including follicular lymphoma, peripheral T-cell lymphoma, and sarcoma .

Preparation Methods

The synthesis of Epsametostat involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial production methods for this compound are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process is likely to include purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Epsametostat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Epsametostat has several scientific research applications, including:

Mechanism of Action

Epsametostat exerts its effects by inhibiting the activity of EZH1 and EZH2, which are key components of the PRC2 complex. EZH1 and EZH2 are responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to gene silencing. By inhibiting EZH1 and EZH2, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes and the inhibition of cancer cell growth .

Properties

CAS No.

2202678-06-4

Molecular Formula

C31H36F3N7O3

Molecular Weight

611.7 g/mol

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1R)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide

InChI

InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1

InChI Key

BIABSPVTTUDBEO-OAQYLSRUSA-N

Isomeric SMILES

CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC

Canonical SMILES

CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC

Origin of Product

United States

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